molecular formula C10H4BrF4NO B1373254 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol CAS No. 1072944-66-1

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

Cat. No. B1373254
M. Wt: 310.04 g/mol
InChI Key: MCCSZUCEZSMGAJ-UHFFFAOYSA-N
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Description

“3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol” is a chemical compound with the CAS Number: 1072944-66-1 . It has a molecular weight of 310.05 . The IUPAC name for this compound is 3-bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol .


Molecular Structure Analysis

The molecular formula of “3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol” is C10H4BrF4NO . The InChI code for this compound is 1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, the available resources do not provide more detailed physical and chemical properties such as density, boiling point, melting point, and flash point.

Scientific Research Applications

Quantum Chemistry Studies

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol and related compounds have been studied in quantum chemistry. For instance, the geometric configurations and electronic spectra of similar compounds, such as tris{5-[(2′-fluoro-4′-bromo-benzylidene)-amino]-quinolin-8-ol} aluminum complexes, were optimized and calculated using methods like PBE0 and TDDFT. These studies help understand the electronic properties and charge transfer characteristics of these compounds (Zhao, 2007).

Functionalization Studies

Research has also focused on the functionalization of halogenated quinolines, including 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline. These studies explore conditions for regiochemical exhaustive functionalization reactions using various substituents. Such research is crucial for understanding the reactivity and potential applications of these compounds in different chemical contexts (Marull & Schlosser, 2004).

Synthesis of Derivatives

A wide range of derivatives from similar compounds, such as 3-(trifluoromethyl)quinoxalin-2(1H)-one, have been synthesized. These include various substituents like amino, bromo, chloro, and hydrazino. The creation of these derivatives expands the potential applications of these compounds in various fields of chemistry (Didenko et al., 2015).

Luminescence and Magnetic Properties

Studies on 8-hydroxyquinoline derivatives, which are structurally related to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, reveal interesting luminescence and magnetic properties. For example, lanthanide complexes with these derivatives have been shown to exhibit slow magnetization relaxation and photo-luminescence properties, potentially useful in materials science (Chu et al., 2018).

Antimicrobial Activity

Research on quinoline derivatives, including compounds with similar structures to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, indicates potential antimicrobial activity. For instance, 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives have been synthesized and tested for antimicrobial and antimalarial activities (Parthasaradhi et al., 2015).

Photoluminescence Properties

Studies on 8-hydroxyquinoline derivatives, related to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol, have been conducted to investigate their photoluminescence properties. The synthesized metallic complexes exhibit strong fluorescence emission, indicating potential applications in optoelectronic devices (Xin-hua et al., 2007).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statement H301 indicates that it is toxic if swallowed . Precautionary statements include P264, P270, P301+P310+P330, P405, and P501 .

properties

IUPAC Name

3-bromo-6-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4NO/c11-7-8(17)5-3-4(12)1-2-6(5)16-9(7)10(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCSZUCEZSMGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=C(N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674812
Record name 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol

CAS RN

1072944-66-1
Record name 3-Bromo-6-fluoro-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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